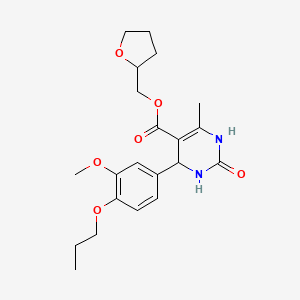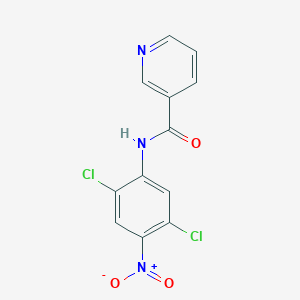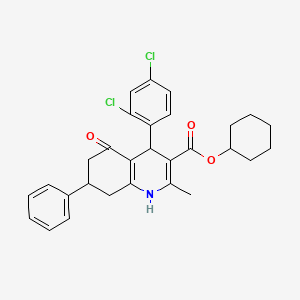![molecular formula C19H28N2O3S B5142989 N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5142989.png)
N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide, also known as CSPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide exerts its effects by binding to specific targets in the body, such as GABA receptors and carbonic anhydrase IX. By binding to these targets, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide can modulate their activity and influence various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide depend on the specific target it binds to. In the case of GABA receptors, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to enhance the activity of these receptors, leading to anxiolytic and anticonvulsant effects. In the case of carbonic anhydrase IX, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to inhibit the activity of this enzyme, leading to a decrease in cancer cell proliferation.
实验室实验的优点和局限性
One of the main advantages of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide is its versatility as a scaffold for the development of new compounds. By modifying the structure of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide, researchers can create compounds with different pharmacological properties and applications. However, one of the limitations of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide is its relatively low potency compared to other compounds. This can make it challenging to achieve the desired effects at lower concentrations, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research on N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide. One area of interest is the development of new compounds based on the N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide scaffold with improved potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide in various diseases, such as anxiety disorders and cancer. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide and its effects on various physiological processes.
合成方法
The synthesis of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide involves the reaction of cyclohexyl isocyanate with 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoic acid in the presence of a coupling reagent. The resulting compound is then purified using column chromatography to obtain the final product.
科学研究应用
N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizures. In cancer research, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been identified as a potential inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer. In drug discovery, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been used as a scaffold for the development of new compounds with improved pharmacological properties.
属性
IUPAC Name |
N-cyclohexyl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-15-7-5-6-14-21(15)25(23,24)18-12-10-16(11-13-18)19(22)20-17-8-3-2-4-9-17/h10-13,15,17H,2-9,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHYBKJPZVUCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5142929.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142941.png)
![1-allyl-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5142945.png)

![1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine](/img/structure/B5142974.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5142977.png)
![3-bromo-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142979.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B5142993.png)

![2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5143010.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5143018.png)